2-Hydroxyethyl methacrylate phosphate

Catalog No.
S599203
CAS No.
52628-03-2
M.F
C6H13O7P
M. Wt
228.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethyl methacrylate phosphate

CAS Number

52628-03-2

Product Name

2-Hydroxyethyl methacrylate phosphate

IUPAC Name

2-hydroxyethyl 2-methylprop-2-enoate;phosphoric acid

Molecular Formula

C6H13O7P

Molecular Weight

228.14 g/mol

InChI

InChI=1S/C6H10O3.H3O4P/c1-5(2)6(8)9-4-3-7;1-5(2,3)4/h7H,1,3-4H2,2H3;(H3,1,2,3,4)

InChI Key

POLZHVHESHDZRD-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCO.OP(=O)(O)O

Synonyms

2-hydroxyethyl methacrylate phosphate, Ca salt(1:1),monomer of 2-hydroxyethyl methacrylate phosphate, HEMA-phosphate, methacryloyloxyethylene phosphate, MOEP cpd, monomer of 2-hydroxyethyl methacrylate phosphate

Canonical SMILES

CC(=C)C(=O)OCCO.OP(=O)(O)O

Limited Availability and Research Focus:

Synthesis and Characterization:

Several studies have investigated the synthesis and characterization of HEMA Phosphate. These studies typically involve:

  • Reaction of HEMA with phosphoric acid: This approach aims to create a phosphate ester group attached to the HEMA molecule.
  • Characterization techniques: Researchers employ various techniques like nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy to confirm the structure and properties of the synthesized HEMA Phosphate.

One example includes a study by Sigma-Aldrich, which provides information on the product listing for HEMA Phosphate, including its CAS number and formula []. However, detailed research findings on its synthesis and characterization are not readily available on the product page.

Potential Applications:

While research on HEMA Phosphate applications is limited, its properties suggest potential in various fields:

  • Biomaterials: The hydrophilic nature of HEMA Phosphate might be beneficial in developing biocompatible materials for drug delivery or tissue engineering due to its potential interaction with biological systems.
  • Flame retardants: The phosphate group in HEMA Phosphate could contribute to flame-retardant properties, making it a potential candidate for studying flame retardant polymers.

2-Hydroxyethyl methacrylate phosphate is a chemical compound with the molecular formula C₆H₁₃O₇P and a molecular weight of 228.14 g/mol. It is also known by various synonyms, including phosphoric acid 2-hydroxyethyl methacrylate ester and ethylene glycol methacrylate phosphate. This compound appears as a clear liquid and is characterized by its high water solubility (25 g/L at 25 °C) and density of approximately 1.37 g/mL at 25 °C . It has a boiling point of 129.7 °C and a flash point of 145 °C, indicating its flammable nature .

2-Hydroxyethyl methacrylate phosphate serves multiple functions in industrial applications, primarily due to its ability to act as a chelating agent for metal ions, enhancing adhesion properties in various substrates, and contributing to improved corrosion resistance in coatings .

The reactivity of 2-hydroxyethyl methacrylate phosphate can be attributed to its methacrylate group, which allows it to participate in free radical polymerization reactions. This property is essential for integrating the compound into polymer systems where it can enhance adhesion and durability. The phosphate group can also engage in esterification reactions with alcohols or amines, potentially leading to the formation of more complex polymers or copolymers that exhibit tailored properties for specific applications .

The synthesis of 2-hydroxyethyl methacrylate phosphate typically involves the reaction of phosphoric acid with 2-hydroxyethyl methacrylate under controlled conditions. This reaction can be facilitated by using catalysts or specific solvents to optimize yield and purity. Various methods may be employed, including:

  • Direct esterification: Reacting phosphoric acid with 2-hydroxyethyl methacrylate.
  • Transesterification: Utilizing other alcohols or esters to modify the phosphate group.

The choice of synthesis method can influence the properties of the resulting compound, such as viscosity and reactivity .

2-Hydroxyethyl methacrylate phosphate has diverse applications across various industries:

  • Adhesives and Sealants: Enhances adhesion to metal substrates and improves corrosion resistance.
  • Coatings: Used in architectural, automotive, and construction coatings for better film strength and durability.
  • Pigment Systems: Promotes adhesion in pigment formulations.
  • Polymer Systems: Functions as a monomer in emulsion polymerization processes, contributing functional properties to the final products .

Interaction studies involving 2-hydroxyethyl methacrylate phosphate primarily focus on its adhesion properties when applied to different substrates, including metals and plastics. These studies often evaluate how the presence of the phosphate group enhances bonding strength compared to traditional methacrylate compounds without this functional group. Additionally, research may explore its compatibility with various polymers used in coatings and adhesives .

Several compounds share structural similarities with 2-hydroxyethyl methacrylate phosphate, each possessing unique characteristics:

Compound NameMolecular FormulaKey Characteristics
Hydroxyethyl methacrylateC₄H₈O₃Commonly used in adhesives; lacks phosphate group
Methacrylic acidC₄H₆O₂Used in polymer production; more acidic
Phosphoric acidH₃PO₄Strong acid; used for pH adjustment
Ethylene glycol dimethacrylateC₁₂H₁₈O₄Cross-linking agent in polymer networks

The uniqueness of 2-hydroxyethyl methacrylate phosphate lies in its dual functionality as both a methacrylate monomer and a phosphoric acid derivative, which enhances adhesion properties significantly compared to other similar compounds without such functional groups .

Physical Description

Liquid

Related CAS

24599-21-1 (monomer)

GHS Hazard Statements

Aggregated GHS information provided by 1115 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 61 of 1115 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 1054 of 1115 companies with hazard statement code(s):;
H302 (21.16%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (77.23%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (22.58%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (69.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (68.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

52628-03-2

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Paint and coating manufacturing
2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate: ACTIVE

Dates

Modify: 2023-08-15

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